5-Ethyl-2,4-diphenyl-6-propylpyrimidine

Beschreibung

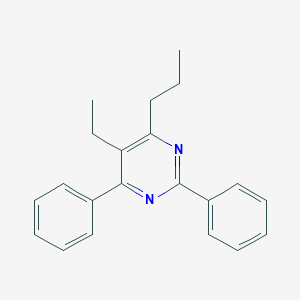

5-Ethyl-2,4-diphenyl-6-propylpyrimidine is a substituted pyrimidine derivative characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 2. Its molecular structure includes an ethyl group at position 5, phenyl groups at positions 2 and 4, and a propyl chain at position 6 (Figure 1).

Eigenschaften

Molekularformel |

C21H22N2 |

|---|---|

Molekulargewicht |

302.4 g/mol |

IUPAC-Name |

5-ethyl-2,4-diphenyl-6-propylpyrimidine |

InChI |

InChI=1S/C21H22N2/c1-3-11-19-18(4-2)20(16-12-7-5-8-13-16)23-21(22-19)17-14-9-6-10-15-17/h5-10,12-15H,3-4,11H2,1-2H3 |

InChI-Schlüssel |

ZBJKSCRKMPYOEX-UHFFFAOYSA-N |

SMILES |

CCCC1=NC(=NC(=C1CC)C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CCCC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-diphenyl-6-propylpyrimidine typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by acids or other catalysts under reflux conditions to yield the desired pyrimidine derivative .

Industrial Production Methods: In an industrial setting, the synthesis of 5-Ethyl-2,4-diphenyl-6-propylpyrimidine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethyl-2,4-diphenyl-6-propylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert the pyrimidine ring into dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for amination reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

5-Ethyl-2,4-diphenyl-6-propylpyrimidine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells

Wirkmechanismus

The mechanism of action of 5-Ethyl-2,4-diphenyl-6-propylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects. For example, pyrimidine derivatives are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Differences and Implications

Core Saturation and Functional Groups: The target compound features an unsaturated pyrimidine ring, whereas Compound III and N-3 hydroxylated derivatives are dihydropyrimidinones (partially saturated with ketone groups). Saturation and ketone moieties enhance hydrogen bonding with target enzymes, critical for antiviral activity .

Substituent Effects :

- Aromatic vs. Alkyl Chains : The phenyl groups at positions 2 and 4 in the target compound may promote π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in alkyl-substituted analogues like Compound III.

- Propyl vs. Branched Chains : The 6-propyl group in the target compound offers flexibility but may confer lower steric hindrance compared to the 6-(3,5-dimethylbenzyl) group in Compound III, which likely enhances specificity for HIV-1 RT/IN .

Biological Activity: Compound III demonstrates dual inhibition of HIV-1 reverse transcriptase (RT) and integrase (IN), attributed to its hybrid design combining HEPT (non-nucleoside RT inhibitor) and DKA (integrase inhibitor) pharmacophores . The target compound’s lack of oxygen-based functional groups (e.g., hydroxyl or ketone) may limit its enzyme-binding efficacy, though its phenyl groups could compensate through hydrophobic interactions.

Research Findings and Data Gaps

- Antiviral Potential: Pyrimidine derivatives with ethyl and aryl substituents, such as Compound III, show promise in targeting viral enzymes. The target compound’s structural features suggest analogous mechanisms, but empirical data is needed to confirm activity .

- Synthetic Routes : While the synthesis of simpler pyrimidines (e.g., Compound 1 in ) involves nucleophilic substitution or cyclization reactions, the target compound’s synthesis likely requires advanced coupling strategies for introducing phenyl and propyl groups.

Table 2: Hypothetical ADMET Profile (Inferred from Class Properties)

| Property | 5-Ethyl-2,4-diphenyl-6-propylpyrimidine | Compound III |

|---|---|---|

| LogP (Lipophilicity) | High (due to phenyl/propyl groups) | Moderate (polar dioxo) |

| Solubility | Low (hydrophobic substituents) | Moderate |

| Metabolic Stability | Likely stable | Potential oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.